2-Methyl-4-oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione
Overview
Description
2-Methyl-4-oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione is an organic compound with the molecular formula C10H10O3. It is a derivative of norbornene, a bicyclic hydrocarbon, and is characterized by the presence of an anhydride functional group. This compound is commonly used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-4-oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione can be synthesized through the Diels-Alder reaction, which involves the reaction of cyclopentadiene with maleic anhydride. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale Diels-Alder reactions. The reaction conditions are optimized to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride group to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione involves its reactivity with various nucleophiles and electrophiles. The anhydride group is highly reactive and can undergo ring-opening reactions, leading to the formation of various derivatives. These reactions are facilitated by the strained bicyclic structure of the compound, which makes it more reactive compared to other anhydrides .
Comparison with Similar Compounds
Similar Compounds
cis-5-Norbornene-endo-2,3-dicarboxylic anhydride: Another norbornene derivative with similar reactivity but different stereochemistry.
Maleic anhydride: A simpler anhydride that also undergoes Diels-Alder reactions but lacks the bicyclic structure.
Phthalic anhydride: A widely used anhydride in the production of plastics and resins.
Uniqueness
2-Methyl-4-oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione is unique due to its bicyclic structure and the presence of a methyl group, which enhances its reactivity and makes it suitable for specialized applications in polymer chemistry and materials science .
Properties
IUPAC Name |
2-methyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-10-6-3-2-5(4-6)7(10)8(11)13-9(10)12/h2-3,5-7H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVUCOSIZFEASK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C3CC(C1C(=O)OC2=O)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860332 | |
Record name | 3a-Methyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53228-22-1, 71214-83-0, 31307-24-1 | |
Record name | NSC169637 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169637 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC134964 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3a-Methyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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